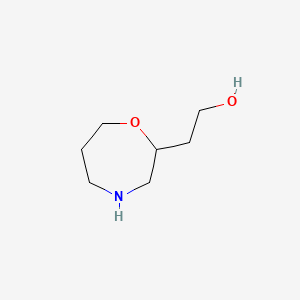

2-(1,4-Oxazepan-2-yl)ethan-1-ol

Description

2-(1,4-Oxazepan-2-yl)ethan-1-ol is a heterocyclic compound featuring a seven-membered 1,4-oxazepane ring (containing one oxygen and one nitrogen atom at positions 1 and 4, respectively) with an ethanol substituent at the second position. Its molecular formula is estimated to be C₇H₁₅NO₂, with a molecular weight of ~145 g/mol. This compound is of interest in medicinal chemistry due to its hybrid ether-amine structure, which may confer metabolic stability and diverse biological interactions.

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

2-(1,4-oxazepan-2-yl)ethanol |

InChI |

InChI=1S/C7H15NO2/c9-4-2-7-6-8-3-1-5-10-7/h7-9H,1-6H2 |

InChI Key |

CITCVMSGOSSHAT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(OC1)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-Oxazepan-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with 1,4-dichlorobutane in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, leading to the formation of the oxazepane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-(1,4-Oxazepan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted oxazepane derivatives.

Scientific Research Applications

2-(1,4-Oxazepan-2-yl)ethan-1-ol is a chemical compound with the molecular formula and a molecular weight of 145.2 g/mol. Classified as an organooxygen compound, it has potential applications in medicinal chemistry and polymer production. The compound features a unique substitution pattern that influences its chemical reactivity and interactions with biological systems. The molecule contains an oxazepane ring connected to an ethanolic side chain, which is crucial for its chemical behavior and reactivity.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation may yield oxazepane ketones.

- Reduction could lead to different alcohol derivatives.

- The specific products formed from these reactions depend on the reagents and conditions used.

Applications in Scientific Research

This compound has diverse applications in scientific research:

- Medicinal Chemistry The compound is used as a building block in the synthesis of more complex molecules. Oxazepine derivatives are known to possess a variety of biological activities like anticancer, antifungal, and anticonvulsant .

- Biology It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways. The oxazepane ring structure allows for specific binding interactions that can influence biochemical pathways.

- Polymer Production It is recognized for its potential applications in polymer production.

- Drug Development and Biochemical Research The mechanism of action for this compound involves its interaction with various molecular targets, particularly enzymes and receptors in biological systems. The exact pathways activated depend on the context of use, such as in drug development or biochemical research.

Mechanism of Action

The mechanism of action of 2-(1,4-Oxazepan-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the oxazepane ring allows for unique interactions with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1,4-Diazepan-1-yl)ethan-1-ol

Molecular Formula: C₇H₁₆N₂O | Molecular Weight: 144.218 g/mol Structure: A seven-membered 1,4-diazepane ring (two nitrogen atoms at positions 1 and 4) with an ethanol group at position 1. Key Differences:

- Heteroatoms : The diazepane ring contains two nitrogen atoms, increasing basicity compared to the oxazepane’s oxygen-nitrogen system.

- Substituent Position: Ethanol is attached to the nitrogen at position 1, whereas in oxazepane, it is at position 2 on the carbon skeleton.

- Applications : Diazepane derivatives are commonly used as pharmaceutical intermediates (e.g., anxiolytics or enzyme inhibitors) due to their amine-rich structure .

Physicochemical Comparison Table

2-(3-(Azepan-1-ium-1-yl)-2-hydroxypropyl)thioacetate

Molecular Formula: C₉H₁₉NO₃S (calculated from synthesis data) | Molecular Weight: ~237 g/mol Structure: An azepane ring (single nitrogen) with a hydroxypropyl-thioacetate side chain. Key Differences:

- Heteroatoms : Contains sulfur (thioester group) and a quaternary ammonium center, absent in oxazepane.

- Reactivity : The thioester group is prone to hydrolysis or nucleophilic attack, unlike the stable ether in oxazepane.

- Applications : Likely serves as a prodrug or enzyme inhibitor due to thioester reactivity .

Functional Group Comparison Table

| Feature | This compound | 2-(3-(Azepan-1-ium-1-yl)-2-hydroxypropyl)thioacetate |

|---|---|---|

| Heterocycle | 1,4-Oxazepane | Azepane |

| Substituents | Ethanol | Thioacetate, hydroxypropyl, quaternary ammonium |

| Key Reactivity | Ether stability | Thioester hydrolysis |

| Bioactivity Potential | CNS targeting | Prodrug delivery |

Biological Activity

2-(1,4-Oxazepan-2-yl)ethan-1-ol is a heterocyclic compound that belongs to the oxazepane family. Its unique structural features contribute to a variety of biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure : The compound features a hydroxyl group and an oxazepane ring, which enhances its stability and reactivity.

Chemical Reactions :

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to different alcohol derivatives.

- Substitution : Nucleophilic substitution can occur, replacing the hydroxyl group with other functional groups.

Biological Activities

This compound exhibits several biological activities:

Antimicrobial Activity

Research has shown that derivatives of oxazepane compounds possess significant antimicrobial properties. For instance, studies indicate that oxazepane derivatives can inhibit the growth of various bacteria and fungi, demonstrating potential as antibacterial agents .

Antiepileptic and Anticonvulsant Effects

The oxazepine ring structure is associated with anticonvulsant properties. Compounds similar to this compound have been evaluated for their ability to prevent seizures in animal models, suggesting potential therapeutic applications in epilepsy .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory activities of oxazepane derivatives. They may inhibit pro-inflammatory cytokines and pathways, offering a basis for their use in treating inflammatory diseases .

Analgesic Effects

Preliminary research indicates that this compound may exhibit analgesic properties. This is particularly relevant for pain management therapies .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxyl group facilitates hydrogen bonding with biological macromolecules, while the oxazepane ring contributes to the compound's structural integrity and biological interactions.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Hajishaabanha et al. (2014) | Identified antithrombotic and antibacterial activities in oxazepane derivatives. |

| Hamad et al. (2022) | Reported significant antimicrobial effects against Gram-positive and Gram-negative bacteria. |

| Kherallah (2014) | Demonstrated anti-inflammatory activity in vitro using oxazepane derivatives. |

| Abeer & Mukhlif (2023) | Highlighted the anticonvulsant potential of similar compounds in animal models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.